(3-Bromo-4-chlorophenyl)hydrazine

Description

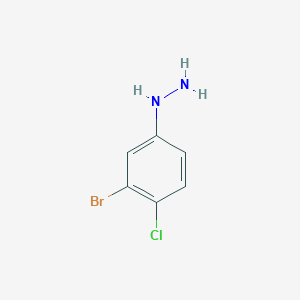

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGXAWPNPDVOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 Bromo 4 Chlorophenyl Hydrazine As a Versatile Synthetic Intermediate

Precursor for Nitrogen-Containing Heterocyclic Systems

The reactivity of the hydrazine (B178648) functional group in (3-bromo-4-chlorophenyl)hydrazine allows for its participation in various cyclization reactions, leading to the formation of stable heterocyclic rings. The bromo and chloro substituents on the phenyl ring provide additional sites for functionalization, enabling the synthesis of a diverse library of derivatives.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a common method for their preparation. youtube.com this compound serves as the hydrazine component in this reaction, leading to the formation of N-aryl pyrazole derivatives.

The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The substitution pattern on the resulting pyrazole is influenced by the nature of the 1,3-dicarbonyl compound used.

Table 1: Examples of Pyrazole Synthesis using Phenylhydrazine (B124118) Derivatives

| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative | Reference |

| 4-Fluorophenylhydrazine | (E)-1-(4-methoxyphenyl)ethylidene | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | rsc.org |

| 4-Chlorophenylhydrazine | (E)-1-(4-methoxyphenyl)ethylidene | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | rsc.org |

| 4-Bromophenylhydrazine | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | dergipark.org.tr |

This table presents examples of pyrazole synthesis using various substituted phenylhydrazines, illustrating the general applicability of the synthetic methodology.

Formation of Triazole and Thiadiazole Scaffolds

This compound is also a key starting material for the synthesis of five-membered heterocycles containing three heteroatoms, such as triazoles and thiadiazoles. These ring systems are present in a wide range of biologically active compounds.

The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the reaction of hydrazines or their derivatives with compounds containing a C-N or C=N bond. utar.edu.my For instance, the reaction of a hydrazine with a formamide (B127407) can lead to the formation of the 1,2,4-triazole (B32235) ring. utar.edu.my

1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide (B42300) derivatives. nih.gov Thiosemicarbazides can be prepared from the corresponding hydrazine. Subsequent cyclization, often through acylation followed by dehydration, yields the 1,3,4-thiadiazole (B1197879) ring. nih.gov Another method involves the reaction of hydrazonoyl halides with thiosemicarbazone derivatives. mdpi.comresearchgate.net

Derivatization to Quinoxaline (B1680401) and Quinazolinone Frameworks

Quinoxalines and quinazolinones are important bicyclic heterocyclic systems. The synthesis of these frameworks can involve the use of hydrazine derivatives. For example, the reaction of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a common route to quinoxalines. While not a direct precursor in this specific reaction, hydrazine derivatives can be used to introduce substituents or form fused heterocyclic rings onto a pre-existing quinoxaline core. For instance, a hydrazinylquinoxaline can be converted to a tetrazoloquinoxaline. nih.gov

Quinazolinone synthesis can be achieved through various methods, including the reaction of 2-aminobenzamides with various reagents. organic-chemistry.org In some multi-step synthetic sequences, hydrazine derivatives can be utilized to construct portions of the quinazolinone scaffold or to introduce specific functionalities. For instance, a 4-hydrazinyl quinazoline (B50416) derivative can be a key intermediate for further elaboration. ekb.eg

Building Block in the Assembly of Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a valuable building block in the construction of more complex organic molecules. boronmolecular.com The term "organic building block" refers to a relatively small molecule that provides a specific structural motif or functionality to a larger, more intricate target molecule. boronmolecular.com

The presence of multiple reaction sites—the hydrazine group and the halogenated phenyl ring—allows for sequential and regioselective reactions. This enables chemists to introduce the (3-bromo-4-chlorophenyl) moiety into a larger molecular framework and then further modify the molecule at the bromine or chlorine positions. This stepwise approach is fundamental to the convergent synthesis of complex natural products and novel pharmaceutical agents.

Role in Multi-component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While specific MCRs directly employing this compound are not extensively detailed in the provided search results, the inherent reactivity of the hydrazine moiety makes it a prime candidate for inclusion in the design of novel MCRs.

Hydrazines are known to participate in various MCRs, often acting as the nucleophilic component. For example, the Ugi and Passerini reactions, while typically involving amines and isocyanides, have variations that can incorporate hydrazine derivatives. The development of new MCRs featuring this compound could provide rapid access to libraries of complex molecules with potential biological activities.

Advanced Structural Characterization Methodologies

X-ray Crystallography and Supramolecular Analysis

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique would provide invaluable insights into the molecular geometry, conformation, and crystal packing of (3-Bromo-4-chlorophenyl)hydrazine.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction (SCXRD) study of this compound would yield precise information on its crystal system, space group, unit cell dimensions, and atomic coordinates. This data is fundamental for understanding the molecule's conformation, including bond lengths, bond angles, and torsion angles. However, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this specific compound. While studies on related bromo- and chloro-substituted phenyl derivatives and various hydrazine (B178648) compounds are available, this direct structural information for this compound is currently absent from the scientific record.

Energy Framework Calculations for Crystal Packing

To further understand the energetics of the crystal packing, energy framework calculations can be employed. This computational method, based on the single-crystal X-ray diffraction data, calculates the interaction energies between a central molecule and its surrounding neighbors. The energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a quantitative measure of the forces governing the supramolecular architecture. This analysis would reveal the dominant forces in the crystal packing of this compound and provide insight into the stability of its solid-state structure. As with Hirshfeld surface analysis, the lack of a crystallographic model for this compound prevents the execution of these calculations.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and elucidating the structure of chemical compounds in various states.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), N-H bending, C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations.

Similar to the NMR data, while the use of this compound is documented, specific and detailed IR and Raman spectra with band assignments are not available in the reviewed literature.

Below is a hypothetical table of expected vibrational frequencies.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 700-850 |

| C-Br Stretch | 500-650 |

This table is for illustrative purposes only as no specific experimental data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons of the hydrazine moiety. The position and intensity of these bands are influenced by the electronic effects of the bromo and chloro substituents on the phenyl ring.

The presence of the bromo and chloro substituents on the phenyl ring of this compound is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the electron-donating effect of the lone pairs on the halogen atoms, which can extend the conjugation of the π-system. The chloro group at position 4 and the bromo group at position 3 will influence the electronic transitions, and their combined effect will determine the final absorption wavelengths.

A hypothetical UV-Vis absorption data table for this compound, based on these general principles, is presented below. It is important to note that these are estimated values and may vary depending on the solvent and experimental conditions.

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π | ~240 - 255 | Ethanol |

| n → π | ~285 - 300 | Ethanol |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of two halogen atoms, bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern.

Bromine has two major isotopes, 79Br and 81Br, with a relative abundance of approximately 100:98. Chlorine also has two major isotopes, 35Cl and 37Cl, with a relative abundance of about 100:32. This will result in a cluster of peaks for the molecular ion, with the most abundant peak (M+) corresponding to the molecule containing 79Br and 35Cl. The M+2 peak will be a combination of the contributions from 81Br and 37Cl, and an M+4 peak will also be present due to the combination of 81Br and 37Cl.

The fragmentation of this compound under electron ionization (EI) conditions is likely to proceed through several pathways. A common fragmentation for phenylhydrazines is the cleavage of the N-N bond, leading to the formation of a substituted aniline (B41778) radical cation and a hydrazyl radical. Another expected fragmentation is the loss of the entire hydrazine group (-NHNH2), resulting in a bromochlorobenzene radical cation. Subsequent fragmentations may involve the loss of the halogen atoms.

A patent describing the synthesis of related compounds indicates that mass spectrometry is a standard method for characterization, confirming the applicability of this technique. google.com While the full mass spectrum of this compound is not published, a detailed analysis of its predicted fragmentation is presented in the table below.

| m/z (predicted) | Ion/Fragment | Comments |

|---|---|---|

| 220/222/224 | [C6H6BrClN2]+ | Molecular ion (M+) peak cluster showing the characteristic isotopic pattern for Br and Cl. |

| 189/191/193 | [C6H4BrCl]+ | Loss of the hydrazine moiety (-NHNH2). |

| 126/128 | [C6H4Cl]+ | Loss of Br from the bromochlorobenzene fragment. |

| 111 | [C6H4Br]+ | Loss of Cl from the bromochlorobenzene fragment. |

| 76 | [C6H4]+ | Loss of both Br and Cl from the bromochlorobenzene fragment. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the molecular geometry and electronic properties of (3-Bromo-4-chlorophenyl)hydrazine. By utilizing functionals such as B3LYP with appropriate basis sets, researchers can model the molecule's structure with a high degree of accuracy. These calculations are crucial for obtaining optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of this compound. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For related aromatic compounds, quantum chemical calculations are employed to determine these energy levels, providing insights into their reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific computational data for this compound is not available in the searched literature. The table is illustrative of how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of this compound. wolfram.com The MEP map uses a color scale to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.net Green areas represent regions of neutral potential. researchgate.net This visual representation is instrumental in predicting the sites of hydrogen bonding and other non-covalent interactions, which are crucial for the molecule's biological activity and crystal packing. nih.govchemrxiv.org The electrostatic potential is calculated using quantum chemistry packages and is essential for understanding electrophilic and nucleophilic reactivity. wolfram.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic structure of this compound. This computational technique investigates the interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. By quantifying the energy of these interactions, NBO analysis helps to explain the stability of the molecule arising from various electronic delocalization effects.

Table 2: NBO Analysis - Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Specific computational data for this compound is not available in the searched literature. The table is illustrative of how such data would be presented.

Global and Local Reactivity Descriptors

Table 3: Global Reactivity Descriptors (Illustrative)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

Note: Specific computational data for this compound is not available in the searched literature. The table is illustrative of how such data would be presented.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By constructing a potential energy surface (PES), the energies of various conformers can be calculated, allowing for the identification of the most stable, low-energy conformations. This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which can influence its interaction with other molecules.

Advanced Modeling of Molecular Interactions

Advanced computational modeling techniques can be employed to simulate the interactions of this compound with other chemical species or biological targets. Methods such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes and affinities of the molecule with receptors. These advanced models are essential for rational drug design and for understanding the intermolecular forces that govern the formation of molecular complexes.

Prediction of Ligand-Receptor Binding Modes via Molecular Docking (Focus on computational methodology)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and molecular recognition studies. For this compound, molecular docking would serve to predict its binding affinity and interaction patterns within the active site of a target protein.

The general methodology for performing a molecular docking study with this compound involves several key steps:

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While (3-Bromo-4-chlorophenyl)hydrazine itself is achiral, it serves as a crucial precursor for synthesizing chiral molecules, particularly heterocyclic compounds. A significant future direction is the development of asymmetric methods to produce these chiral derivatives with high enantioselectivity.

Current research in asymmetric synthesis often relies on chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. researchgate.net For derivatives of this compound, this could involve several promising strategies:

Chiral Hydrazones: The hydrazine (B178648) moiety can be condensed with a chiral ketone or aldehyde to form a chiral hydrazone. This temporary introduction of a chiral center can direct subsequent reactions, such as cyclizations or additions, to proceed stereoselectively. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: A more efficient approach involves the use of chiral catalysts. For instance, chiral phosphoric acids or chiral metal complexes can be employed to catalyze reactions such as the Fischer indole (B1671886) synthesis or Pictet-Spengler-type reactions, starting from this compound, to produce optically active indole or carboline derivatives. nih.gov The development of organocatalytic routes is particularly attractive in this context. nih.govmdpi.com

Dynamic Kinetic Resolution: In cases where a racemic intermediate is formed, dynamic kinetic resolution can be used to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net This could be applied to the synthesis of chiral pyrazoline or pyrazolidinone derivatives.

The table below outlines potential asymmetric reactions and the types of chiral derivatives that could be targeted.

| Asymmetric Strategy | Reaction Type | Potential Chiral Product | Key Challenge |

| Chiral Auxiliary | Diastereoselective Cyclization | Chiral Pyrazolines | Synthesis and removal of the auxiliary |

| Organocatalysis | Enantioselective Fischer Indole Synthesis | Atropisomeric or Chiral Indoles | Catalyst design and optimization |

| Metal Catalysis | Asymmetric C-N Coupling | Chiral Anilines/Amines | Ligand design and metal removal |

| Dynamic Kinetic Resolution | Racemization/Asymmetric Transformation | Enantiopure Pyrazolidinones | Finding suitable reaction conditions |

Exploration of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, famously recognized with the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com An emerging area of research is the exploration of this compound and its derivatives within organocatalytic systems.

The primary role for this hydrazine in organocatalysis would be as a precursor to reactive intermediates. For example, condensation with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst (like a MacMillan or Jørgensen-Hayashi catalyst) could form a chiral enamine or iminium ion. youtube.com This intermediate can then undergo a variety of enantioselective transformations.

Potential applications include:

Enantioselective Conjugate Additions: The hydrazone formed from this compound and an enal could act as the substrate in an organocatalyzed conjugate addition, leading to the synthesis of chiral γ-amino carbonyl compounds.

[3+2] Cycloadditions: this compound could be used to generate nitrilimines in situ, which can then participate in organocatalyzed [3+2] cycloadditions with various dipolarophiles to create complex, highly substituted chiral pyrazoles.

Aza-Diels-Alder Reactions: Hydrazones derived from this compound can function as dienophiles in aza-Diels-Alder reactions, catalyzed by chiral Brønsted or Lewis acids, to afford chiral tetrahydropyridazine derivatives. youtube.com

These approaches avoid the use of metals, which can be advantageous in terms of cost, toxicity, and ease of product purification. nih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry and automated systems is a key area for future development.

Hydrazine derivatives can be hazardous, and their reactions are often exothermic. Flow chemistry mitigates these risks by using small reactor volumes, which allows for better heat dissipation and control over reaction parameters. mit.edu Several research groups have demonstrated the successful flow synthesis of various hydrazine derivatives, highlighting the potential for these methods. rsc.orgrsc.orgbohrium.com

Key areas for development include:

Continuous Diazotization-Reduction: The synthesis of arylhydrazines typically involves a diazotization step followed by reduction. A fully continuous, multi-step flow process for producing this compound hydrochloride has been proposed, which would significantly shorten reaction times and improve safety and purity. google.comwipo.int

Telescoped Synthesis of Derivatives: Flow reactors allow for the "telescoping" of multiple synthetic steps without isolating intermediates. An automated flow system could synthesize this compound and then directly use it in a subsequent reaction, such as a pyrazole (B372694) synthesis, within the same continuous line. mdpi.commit.edu

Automated Optimization: Automated flow systems, guided by algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for a given transformation, accelerating process development. mit.edu

The table below summarizes the advantages of applying flow chemistry to the synthesis of this compound derivatives.

| Parameter | Batch Synthesis | Flow Chemistry | Advantage |

| Safety | Handling of bulk, potentially unstable intermediates. Poor heat transfer. | Small reaction volumes, excellent heat and mass transfer. | Reduced risk of thermal runaway. mit.edu |

| Scalability | Challenging to scale up, often requires re-optimization. | Scaling by running the system for longer periods ("scaling out"). | More straightforward path to large-scale production. bohrium.com |

| Purity | By-products can form due to long reaction times and poor control. | Precise control over stoichiometry and residence time minimizes by-products. | Higher purity products, often without further purification. wipo.int |

| Reaction Time | Can be hours or days for multi-step processes. | Significantly reduced, often to minutes. | Increased throughput and efficiency. wipo.int |

Computational Design of Novel Derivatives for Specific Chemical Functions

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods allow for the rational design and evaluation of new molecules before their synthesis, saving significant time and resources. For this compound, computational approaches can guide the development of new derivatives with tailored properties for specific applications, such as medicinal chemistry or materials science. nih.govresearchgate.net

Future research in this area will likely involve:

Structure-Based Drug Design: If a derivative of this compound is found to be biologically active, computational docking studies can be used to predict how it binds to a target protein. This information can then be used to design new analogs with improved potency and selectivity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. This can help in designing molecules for applications in organoelectronics (e.g., organic light-emitting diodes) or as functional dyes.

High-Throughput Virtual Screening: Large virtual libraries of potential derivatives can be rapidly screened against computational models to identify candidates with a high probability of possessing a desired property. arxiv.org For example, thousands of potential pyrazole derivatives could be virtually screened for their predicted binding affinity to a cancer-related enzyme.

This in silico approach accelerates the discovery process, allowing researchers to focus their synthetic efforts on the most promising candidates identified through computational modeling.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (3-Bromo-4-chlorophenyl)hydrazine, and how can its purity and structure be validated?

- Methodological Answer : The compound can be synthesized via diazotization of 3-bromo-4-chloroaniline followed by reduction with stannous chloride in acidic media. Structural confirmation requires X-ray crystallography (e.g., using SHELX software for refinement ), complemented by elemental analysis and spectroscopic techniques (IR, NMR). For example, IR spectroscopy can confirm the N–H stretch (~3320 cm⁻¹) and C–Br/C–Cl vibrations (724–640 cm⁻¹) . Melting point determination (e.g., ~210–230°C dec.) and comparison with literature values (e.g., analogues in ) are critical for purity assessment .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Due to its hazardous nature (R36/37/38: irritant), use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers under inert gas. Emergency measures include rinsing exposed skin with water and consulting safety databases (e.g., ECHA, GESTIS) for spill management . Thermal stability testing (e.g., DSC/TGA) is recommended to assess decomposition risks under experimental conditions .

Q. How can spectroscopic methods distinguish this compound from structurally similar hydrazides?

- Methodological Answer : IR spectroscopy identifies the hydrazine N–H stretch (~3275–3320 cm⁻¹) and absence of carbonyl peaks (amide C=O at ~1684 cm⁻¹ in hydrazides) . NMR can differentiate via aromatic proton splitting patterns (e.g., para-substituted Cl/Br groups) and NH₂ proton exchange rates. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., M+1 peaks for bromine/chlorine isotopes) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis . For example, optimizing transition states and activation barriers for substituent effects (e.g., bromine’s electron-withdrawing impact) informs catalyst design. Software like Gaussian or ORCA with B3LYP functionals and basis sets (e.g., 6-31G*) are standard . Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical .

Q. What strategies optimize catalytic decomposition of this compound for hydrogen production?

- Methodological Answer : Nickel-based catalysts (e.g., Ni-Pt alloys) enhance H₂ selectivity by promoting N–N bond cleavage over NH₃ formation. Evaluate catalytic efficiency via gas chromatography (H₂ yield) and in situ FTIR to monitor intermediates . Adjusting pH (alkaline conditions favor N₂H₄ → H₂) and using supports like CeO₂ improve stability. Reference kinetic models from to compare turnover frequencies (TOF) .

Q. How do substituents (Br/Cl) influence the electronic properties and reactivity of arylhydrazines?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) quantify electron-withdrawing effects of Br/Cl on redox potentials. Hammett constants (σₚ for Br: +0.23; Cl: +0.23) correlate with reaction rates in nucleophilic substitutions. Computational NBO analysis reveals charge distribution changes at the hydrazine group . XPS can validate surface electronic states in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.